2-Octylbenzene-1-carbodithioic acid
Description
2-Octylbenzene-1-carbodithioic acid is a carbodithioic acid derivative characterized by a benzene ring substituted with a dithioate (-CSS-) group at position 1 and an octyl chain at position 2. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the long alkyl chain and chelation capabilities from the dithioate moiety.
Properties
CAS No. |
845640-03-1 |
|---|---|
Molecular Formula |
C15H22S2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2-octylbenzenecarbodithioic acid |
InChI |
InChI=1S/C15H22S2/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15(16)17/h8-9,11-12H,2-7,10H2,1H3,(H,16,17) |
InChI Key |
CKITZDGHPBCDFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1C(=S)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octylbenzene-1-carbodithioic acid typically involves the reaction of octylbenzene with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then acidified to yield the final product.
Industrial Production Methods: Industrial production of 2-Octylbenzene-1-carbodithioic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Octylbenzene-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to thiols or other sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Octylbenzene-1-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Octylbenzene-1-carbodithioic acid involves its interaction with molecular targets, such as enzymes or receptors. The carbodithioic acid group can form strong bonds with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s hydrophobic octyl group allows it to interact with lipid membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Octylbenzene-1-carbodithioic acid with three benzoic acid derivatives from the provided evidence, focusing on substituent effects, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity: The octyl chain in 2-Octylbenzene-1-carbodithioic acid likely enhances solubility in nonpolar solvents compared to shorter-chain analogs (e.g., ethoxy groups in ). This property is critical for applications in hydrophobic environments or as a ligand in organometallic catalysis . In contrast, the carbamimidoyl group in 2-Carbamimidoylbenzoic acid facilitates nucleophilic substitution reactions, enabling efficient synthesis of pyrimidine derivatives under mild conditions .
Crystallographic and Stability Profiles :
- Crystallographic studies of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid reveal robust hydrogen-bonding networks, contributing to its stability in solid-state applications. Similar analyses for the dithioate analog could elucidate its coordination behavior with metals .
Analytical Applications: While 2-Aminobenzamide derivatives are utilized in glycan profiling (e.g., GlycoBase), the dithioate group in 2-Octylbenzene-1-carbodithioic acid may offer redox-active or metal-binding capabilities for analytical chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
